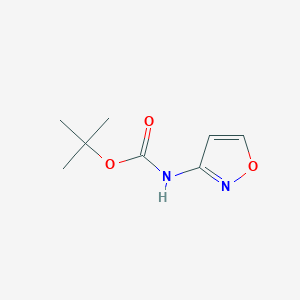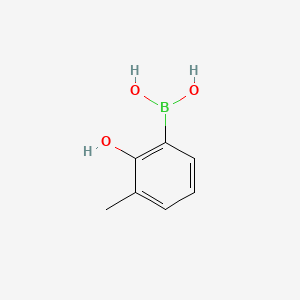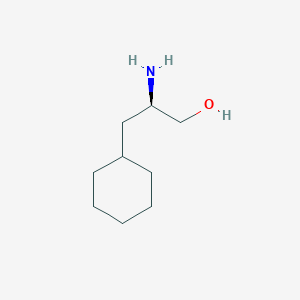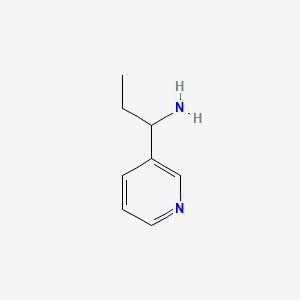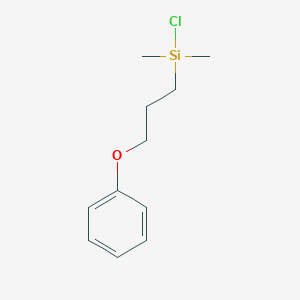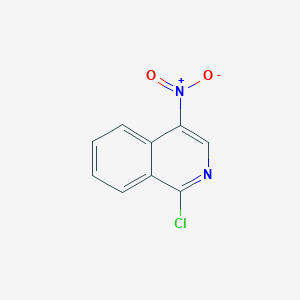
1-Chloro-4-nitroisoquinoline
Overview
Description
1-Chloro-4-nitroisoquinoline is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 . It is a solid substance and is often stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-nitroisoquinoline is1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6 (7)8 (5-11-9)12 (13)14/h1-5H . This indicates that the molecule consists of a benzene ring fused with a pyridine moiety, with a chlorine atom and a nitro group attached to the isoquinoline ring . Physical And Chemical Properties Analysis
1-Chloro-4-nitroisoquinoline has a density of 1.484 . It is a solid substance and is often stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Analyses
- Synthesis of Novel Acyl Transfer Catalysts : 1-Chloro-5-nitroisoquinoline was synthesized and used to create novel Acyl Transfer Catalysts containing Isoquinoline. These catalysts were identified through nuclear magnetic resonance, infrared spectrometry, and mass spectrometry, marking them as new compounds in this field (Chen Pei-ran, 2008).
Chemical Reactions
- Electron Transfer Reactions : Research has shown that 1-Chloromethyl-5-nitroisoquinoline acts as a reductive alkylating agent. This compound participates in reactions with 2-nitropropane anion to give C-alkylation by an SR^1 mechanism. This reaction pathway was confirmed through various inhibitory effects (P. Vanelle et al., 1994).
- Amination of Nitroisoquinolines : 1-Nitroisoquinoline, including derivatives like 5-Chloro-8-nitro- and 8-chloro-5-nitroisoquinoline, were aminated using a liquid methylamine solution of potassium permanganate to produce mono- or bis(methylamino)-substituted nitro compounds. Quantum-chemical calculations suggest that the observed regioselectivity of the amination is controlled by an interaction of frontal molecular orbitals of the reagents (M. Woźniak & K. Nowak, 1994).
Medicinal Chemistry
- Topoisomerase I Poisons : Indenoisoquinolines, including 3-nitroindenoisoquinoline, which have structural similarities to nitroisoquinolines, have shown potent antiproliferative effects on cancer cells. Modifications to the nitro group in these compounds, such as replacing it with fluorine or chlorine, can retain biological activities while minimizing safety risks, suggesting a potential avenue for developing safer therapeutic agents (D. Beck et al., 2015).
Chemical Synthesis
- Thiazoloisoquinolines Synthesis : Attempts to synthesize 3-chloro-4-nitroisoquinoline as an intermediate in the synthesis of thiazoloisoquinolines were explored, demonstrating the compound's potential role in complex chemical syntheses (C. E. Hall & A. Taurins, 1966).
Crystallography and Molecular Structure
- Hydrogen-Bonded Cocrystals : Studies on hydrogen-bonded cocrystals involving 5-nitroisoquinoline (structurally related to 1-chloro-4-nitroisoquinoline) with various aminobenzoic acids have been conducted. These studies contribute to the understanding of molecular self-assembly in cocrystallization processes (D. Lynch et al., 1997).
Safety and Hazards
The safety information for 1-Chloro-4-nitroisoquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 1-Chloro-4-nitroisoquinoline are not mentioned in the search results, quinoline derivatives are of significant interest in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of 1-Chloro-4-nitroisoquinoline and related compounds.
Mechanism of Action
Target of Action
The primary targets of 1-Chloro-4-nitroisoquinoline are currently unknown. This compound is a derivative of isoquinoline, which has been studied for its interactions with various biological targets . .
Mode of Action
Given its structural similarity to isoquinoline, it may share some of its biological activities . .
Biochemical Pathways
Isoquinoline and its derivatives are known to interact with various biochemical pathways , but the specific pathways influenced by 1-Chloro-4-nitroisoquinoline remain to be elucidated.
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s activity .
properties
IUPAC Name |
1-chloro-4-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCRAAJZFDSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628266 | |
| Record name | 1-Chloro-4-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-nitroisoquinoline | |
CAS RN |
65092-53-7 | |
| Record name | 1-Chloro-4-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

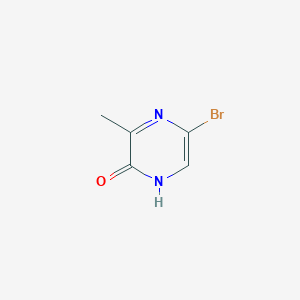


![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)
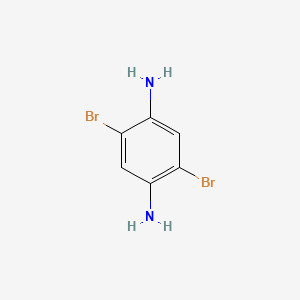
![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)

